
GALANIN (2-29) (RAT)
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Overview
Description
Galanin (2-29) (rat) is a synthetic peptide derived from the neuropeptide galanin, which is naturally expressed in the central and peripheral nervous systems of mammals. Galanin plays a crucial role in regulating various physiological processes, including neuroendocrine release, cognition, and nerve regeneration . The peptide galanin (2-29) (rat) specifically refers to the truncated form of galanin, consisting of amino acids 2 to 29 of the full-length peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of galanin (2-29) (rat) is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy . The peptide chain is elongated by sequentially adding amino acids, either one by one or through fragment condensation. The synthesis involves the use of a solid support, such as 2-chlorotrityl chloride resin, to which the first amino acid is attached. The peptide chain is then built by coupling protected amino acids in a stepwise manner, followed by deprotection and cleavage from the resin.
Industrial Production Methods
Industrial production of galanin (2-29) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Galanin (2-29) (rat) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
The synthesis of galanin (2-29) (rat) involves the use of protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotection reagents (e.g., piperidine). The reaction conditions are carefully controlled to ensure the correct sequence and structure of the peptide.
Major Products Formed
The major product formed from the synthesis of galanin (2-29) (rat) is the peptide itself, with a sequence of 28 amino acids. The final product is characterized by its molecular weight and purity, which are confirmed using analytical techniques such as mass spectrometry and HPLC .
Scientific Research Applications
Mood Regulation and Anxiety
Research indicates that galanin influences mood-related behaviors in a region-specific manner. Studies have shown that central administration of galanin can produce prodepressive and anxiogenic effects through the activation of GALR1 receptors. Conversely, antagonists of galanin may exhibit antidepressant and anxiolytic properties by inhibiting the action of galanin at these receptors .
Case Study:
A study involving chronic mild stress (CMS) in rats demonstrated that silencing GALR1 expression in the ventrolateral periaqueductal gray (vPAG) reversed stress-induced behavioral changes, suggesting a critical role for galanin signaling in stress responses .
Pain Modulation
Galanin has been shown to have antinociceptive effects, particularly through GALR2 activation. This receptor's involvement was highlighted in studies examining neuropathic pain models in rats, where galanin administration led to significant reductions in pain sensitivity .
Data Table: Effects of Galanin on Pain Modulation
Seizure Regulation
Galanin (2-29) has been implicated in seizure modulation. Research indicates that it can prevent the occurrence of fully kindled seizures in rats by acting as a non-selective agonist for galanin receptors . This property suggests potential therapeutic applications for epilepsy management.
Case Study:
In an experimental model of limbic status epilepticus, administration of galanin was associated with reduced seizure duration and frequency, highlighting its anticonvulsant properties .
Mechanism of Action
Galanin (2-29) (rat) exerts its effects by binding to galanin receptors, which are G protein-coupled receptors (GPCRs). There are three main subtypes of galanin receptors: GALR1, GALR2, and GALR3 . The binding of galanin (2-29) (rat) to these receptors activates intracellular signaling pathways, leading to various physiological responses.
GALR1 and GALR3: These receptors primarily signal through the Gi/o pathway, leading to inhibition of adenylate cyclase and a decrease in cyclic AMP (cAMP) levels.
The specific effects of galanin (2-29) (rat) depend on the receptor subtype it activates and the tissue or cell type in which the receptor is expressed.
Comparison with Similar Compounds
Galanin (2-29) (rat) is part of the galanin peptide family, which includes several related peptides with similar structures and functions. Some of the similar compounds include:
Galanin (1-29): The full-length peptide consisting of 29 amino acids in rats and 30 amino acids in humans.
Galanin-like Peptide (GALP): A peptide that shares sequence homology with galanin and can bind to galanin receptors.
Galanin-message Associated Peptide (GMAP): A peptide derived from the same precursor as galanin, with distinct biological activities.
Alarin: A splice variant of GALP with unique biological functions.
Compared to these similar compounds, galanin (2-29) (rat) is unique in its truncated form, which may result in different receptor binding affinities and biological activities.
Biological Activity
Galanin (2-29) is a biologically active peptide derived from the galanin family, which plays significant roles in various physiological processes, including neuroendocrine regulation, pain modulation, and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of Galanin (2-29) in rats, including its receptor interactions, effects on neurotransmitter release, and implications for therapeutic applications.
Structure and Receptor Interaction
Galanin (2-29) is a fragment of the full-length galanin peptide, which consists of 29 amino acids. Research indicates that this specific fragment exhibits selective binding affinity for galanin receptors, particularly GAL-R2. The binding affinity values (Ki) for Galanin (2-29) at different galanin receptor subtypes are as follows:
Receptor Subtype | Ki (nM) |
---|---|
GAL-R1 | 85 |
GAL-R2 | 1.9 |
GAL-R3 | 12.6 |
These values suggest that Galanin (2-29) is a potent agonist for GAL-R2, which is primarily expressed in the anterior pituitary and hypothalamus .
Neurotransmitter Release
Galanin (2-29) has been shown to influence the release of various neurotransmitters. For instance, studies have demonstrated that it can stimulate prolactin release from rat anterior pituitary cells by up to 180% of control levels . This effect is mediated through its interaction with galanin receptors, which modulate intracellular signaling pathways leading to hormone secretion.
Pain Modulation
The role of Galanin (2-29) in pain modulation has been extensively studied. It has been found to mimic the effects of full-length galanin on spinal reflex excitability. Specifically, intrathecal administration of Galanin (2-29) elicited both facilitatory and inhibitory responses in flexor reflexes in rats . This biphasic effect suggests its potential utility in treating pain conditions by modulating spinal cord excitability.
Comparative Studies
In comparative studies involving various galanin fragments, it was observed that while fragments such as Galanin (1-15) and Galanin (2-29) were fully active, others like Galanin (3-29) exhibited inactivity . This highlights the importance of specific amino acid sequences in determining biological activity.
Case Studies
Several case studies have explored the therapeutic potential of Galanin (2-29):
- Pain Management : In models of neuropathic pain, administration of Galanin (2-29) resulted in significant reductions in pain behaviors, suggesting its potential as an analgesic agent.
- Neuroprotection : Studies have indicated that Galanin peptides can protect neurons from excitotoxic damage. Specifically, Galanin (2-29) has shown promise in reducing neuronal loss in models of ischemia .
- Endocrine Regulation : The ability of Galanin (2-29) to stimulate prolactin release has implications for reproductive health and endocrine disorders.
Q & A
Basic Research Questions
Q. How can researchers determine the structure-function relationship of GALANIN (2-29) (RAT) in experimental settings?
- Methodological Answer : To establish structure-function relationships, use techniques like nuclear magnetic resonance (NMR) or X-ray crystallography to resolve the peptide’s tertiary structure. Pair this with functional assays (e.g., receptor binding affinity via radioligand displacement) to correlate structural motifs (e.g., N-terminal residues) with bioactivity. Ensure reproducibility by adhering to standardized protocols for peptide handling and storage to avoid degradation .
- Key Data :
Property | Value |
---|---|
Molecular Formula | C₁₄₁H₂₁₁N₄₃O₄₁ |
Molecular Weight | 3162.57 g/mol |
Sequence | GWTLNSAGYLLGPHAIDNHRSFSDKHGLT-NH₂ |
Q. What are the standard assays for evaluating GALANIN (2-29) (RAT)'s bioactivity in neuronal studies?
- Methodological Answer : Use in vitro models (e.g., primary neuronal cultures or transfected cell lines expressing GalR receptors) to measure cAMP inhibition or calcium flux. Validate results with competitive antagonists (e.g., M40) to confirm receptor specificity. Include dose-response curves (e.g., 1 nM–1 µM) and statistical analysis (e.g., ANOVA with post-hoc tests) to ensure robustness .
Q. How should experimental designs account for GALANIN (2-29) (RAT)'s short half-life in pharmacokinetic studies?
- Methodological Answer : Incorporate stabilization methods such as protease inhibitors (e.g., aprotinin) in buffer solutions. Use LC-MS/MS for quantification, with calibration standards prepared in biological matrices (e.g., plasma or cerebrospinal fluid). Include controls for enzyme degradation and matrix effects to improve data reliability .
Q. What are the best practices for synthesizing and purifying GALANIN (2-29) (RAT) in peptide research?
- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Purify via reverse-phase HPLC using a C18 column and gradient elution (e.g., 10%–60% acetonitrile in 0.1% TFA). Validate purity (>95%) with mass spectrometry and amino acid analysis. Document batch-to-batch variability to ensure consistency .
Q. How can researchers validate the specificity of GALANIN (2-29) (RAT) in receptor-binding assays?
- Methodological Answer : Use knockout (KO) models (e.g., GalR1⁻/⁻ or GalR2⁻/⁻ mice) to confirm receptor dependence. Include scrambled peptide controls and competitive binding assays with unlabeled GALANIN. Quantify nonspecific binding using excess cold ligand and subtract background signal in data analysis .
Advanced Research Questions
Q. How can contradictory findings about GALANIN (2-29) (RAT)'s role in feeding behavior be resolved?
- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., dose, administration route, or animal strain). Design a harmonized protocol across labs, using telemetry for real-time feeding monitoring. Perform power analysis to ensure adequate sample sizes and address publication bias by including negative results .
Q. What strategies optimize GALANIN (2-29) (RAT)'s bioactivity in structural analogs for therapeutic development?
- Methodological Answer : Use alanine scanning to identify critical residues. Introduce D-amino acids or PEGylation to enhance stability. Validate analogs in ex vivo models (e.g., brain slices) to assess blood-brain barrier penetration. Compare pharmacokinetic profiles (AUC, Cₘₐₓ) to prioritize candidates .
Q. How do discrepancies between in vivo and in vitro studies of GALANIN (2-29) (RAT) arise, and how can they be addressed?
- Methodological Answer : Systematically test variables such as peptide degradation in vivo (e.g., via plasma stability assays) or compensatory signaling pathways. Use microdialysis to measure local concentrations in target tissues. Integrate transcriptomic data to identify off-target effects not captured in vitro .
Q. What computational methods are effective for integrating multi-omics data in GALANIN (2-29) (RAT) research?
- Methodological Answer : Apply network pharmacology to map GALANIN interactions with proteomic or metabolomic datasets. Use machine learning (e.g., random forests) to predict novel signaling nodes. Validate predictions with CRISPR/Cas9 knockouts and pathway enrichment analysis (e.g., KEGG, GO) .
Q. How can researchers design experiments to study GALANIN (2-29) (RAT)'s interaction with co-receptors in heterodimer complexes?
- Methodological Answer :
Use proximity ligation assays (PLA) or FRET to detect physical interactions. Combine co-immunoprecipitation with mass spectrometry for proteomic profiling. Validate functional relevance via dual receptor KO models and measure downstream effectors (e.g., ERK phosphorylation) .
Properties
CAS No. |
141696-11-9 |
---|---|
Molecular Formula |
C144H210N42O39 |
Molecular Weight |
3153.519 |
InChI |
InChI=1S/C144H210N42O39/c1-15-74(10)117(184-121(203)77(13)165-128(210)100(51-83-59-152-67-160-83)179-141(223)109-31-24-42-186(109)114(196)64-159-123(205)93(43-70(2)3)170-129(211)95(45-72(6)7)171-131(213)98(49-81-34-38-87(191)39-35-81)167-112(194)62-157-120(202)76(12)164-139(221)107(65-187)183-136(218)104(55-111(148)193)176-130(212)96(46-73(8)9)180-143(225)118(78(14)189)185-122(204)89(146)50-82-58-156-90-28-20-19-27-88(82)90)142(224)181-106(57-116(199)200)138(220)177-103(54-110(147)192)135(217)175-101(52-84-60-153-68-161-84)133(215)169-92(30-23-41-155-144(150)151)126(208)182-108(66-188)140(222)173-99(47-79-25-17-16-18-26-79)132(214)174-102(53-85-61-154-69-162-85)134(216)178-105(56-115(197)198)137(219)168-91(29-21-22-40-145)125(207)172-97(48-80-32-36-86(190)37-33-80)124(206)158-63-113(195)166-94(44-71(4)5)127(209)163-75(11)119(149)201/h16-20,25-28,32-39,58-61,67-78,89,91-109,117-118,156,187-191H,15,21-24,29-31,40-57,62-66,145-146H2,1-14H3,(H2,147,192)(H2,148,193)(H2,149,201)(H,152,160)(H,153,161)(H,154,162)(H,157,202)(H,158,206)(H,159,205)(H,163,209)(H,164,221)(H,165,210)(H,166,195)(H,167,194)(H,168,219)(H,169,215)(H,170,211)(H,171,213)(H,172,207)(H,173,222)(H,174,214)(H,175,217)(H,176,212)(H,177,220)(H,178,216)(H,179,223)(H,180,225)(H,181,224)(H,182,208)(H,183,218)(H,184,203)(H,185,204)(H,197,198)(H,199,200)(H4,150,151,155)/t74-,75-,76-,77-,78+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,117-,118-/m0/s1 |
InChI Key |
ACSWKWWDLCUVJF-QTRPWDSUSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)N |
Origin of Product |
United States |
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